molecular formula C13H24O4 B1149552 2-(R)-Pentylsuccinic acid 4-tert-butyl ester CAS No. 153427-69-1

2-(R)-Pentylsuccinic acid 4-tert-butyl ester

Cat. No. B1149552
CAS RN: 153427-69-1
M. Wt: 244.32726
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The asymmetric synthesis of chiral compounds similar to "2-(R)-Pentylsuccinic acid 4-tert-butyl ester" has been explored through various methods. For example, Levy et al. (2009) developed a multigram asymmetric synthesis process for a chiral tetraazamacrocycle, demonstrating high chemical and optical purity, which could be analogous to the synthesis of "2-(R)-Pentylsuccinic acid 4-tert-butyl ester" (Levy et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-(R)-Pentylsuccinic acid 4-tert-butyl ester" can be studied through crystallography. Köll et al. (1997) investigated the crystal structures of several pentaacetates, providing insights into the conformational aspects of such molecules, which is essential for understanding the molecular structure of "2-(R)-Pentylsuccinic acid 4-tert-butyl ester" (Köll et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving esters and ethers of tartaric acid, as studied by Uray and Lindner (1988), highlight the synthesis methods and chemical behavior of ester compounds which can be related to "2-(R)-Pentylsuccinic acid 4-tert-butyl ester" (Uray & Lindner, 1988).

Physical Properties Analysis

The synthesis and structural elucidation of related esters provide insights into the physical properties of such compounds. This includes solubility, melting points, and stability, essential for understanding "2-(R)-Pentylsuccinic acid 4-tert-butyl ester" and its applications in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, can be inferred from similar ester compounds. Research like that of Beenen, Weix, and Ellman (2006) on the asymmetric synthesis of arylglycine derivatives offers valuable information on the chemical properties of ester-based compounds (Beenen, Weix, & Ellman, 2006).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could vary widely depending on the intended use of the compound, such as whether it’s used as a pharmaceutical, a polymer, a reagent in chemical reactions, etc .

Safety and Hazards

Without specific information on “2-®-Pentylsuccinic acid 4-tert-butyl ester”, it’s hard to provide accurate safety and hazard information. As with all chemicals, appropriate safety measures should be taken when handling and storing the compound to prevent harm .

Future Directions

The future directions for this compound would depend on its applications. It could potentially be used in various fields like pharmaceuticals, materials science, or chemical synthesis, depending on its properties and reactivity .

properties

IUPAC Name

(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-5-6-7-8-10(12(15)16)9-11(14)17-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHZJKWUVXDPCX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(R)-Pentylsuccinic acid 4-tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.